3-Hexanone, 4-chloro-6-hydroxy-
Description
4-Chloro-6-hydroxy-3-hexanone (CAS RN: 157474-50-5) is a halogenated hydroxyketone with the molecular formula C₆H₁₁ClO₂ and an average mass of 150.602 g/mol . Its structure features a ketone group at position 3, a chlorine atom at position 4, and a hydroxyl group at position 6.
Properties
CAS No. |
157474-50-5 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.602 |
IUPAC Name |
4-chloro-6-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H11ClO2/c1-2-6(9)5(7)3-4-8/h5,8H,2-4H2,1H3 |
InChI Key |
ZFUVOVCVJIAPGR-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCO)Cl |
Synonyms |
3-Hexanone, 4-chloro-6-hydroxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Chloro-3-hexanone
4-Hydroxy-2-hexanone
5-Hydroxy-4-methyl-6-(phenylmethoxy)-3-hexanone
- Molecular Formula : C₁₄H₂₀O₃
- Average Mass : 236.307 g/mol
- Key Differences : Incorporates a phenylmethoxy group at position 6 and a methyl group at position 4.
- Implications : The aromatic substituent increases molecular weight and lipophilicity, making this compound more suited for applications requiring hydrophobic interactions, such as pharmaceutical intermediates.
6-Nitro-3-hexanone
- Molecular Formula: C₆H₁₁NO₃
- Average Mass : 145.156 g/mol
- Key Differences : Nitro group at position 6 instead of chlorine and hydroxyl.
- Implications : The nitro group is strongly electron-withdrawing, enhancing reactivity in reduction or substitution reactions. This compound may serve as a precursor in explosive or dye synthesis.
3-Hexanone (Parent Compound)
- Molecular Formula : C₆H₁₂O
- Average Mass : 100.16 g/mol
- Key Differences: No substituents; simpler structure.
- Implications: Used broadly in nanoparticle synthesis (e.g., gold nanoparticles) and microbial volatile organic compound (VOC) studies . The absence of functional groups limits its utility in targeted chemical modifications.
Comparative Data Table
| Compound | Molecular Formula | Average Mass (g/mol) | Functional Groups | Key Applications/Findings |
|---|---|---|---|---|
| 4-Chloro-6-hydroxy-3-hexanone | C₆H₁₁ClO₂ | 150.602 | Cl (C4), OH (C6), ketone (C3) | Specialized synthesis |
| 6-Chloro-3-hexanone | C₆H₁₁ClO | 134.603 | Cl (C6), ketone (C3) | Intermediate in organic reactions |
| 4-Hydroxy-2-hexanone | C₆H₁₂O₂ | 116.16 | OH (C4), ketone (C2) | Biochemical studies |
| 6-Nitro-3-hexanone | C₆H₁₁NO₃ | 145.156 | NO₂ (C6), ketone (C3) | Explosive/dye precursors |
| 3-Hexanone | C₆H₁₂O | 100.16 | Ketone (C3) | Nanoparticle synthesis , VOCs |
Preparation Methods
Continuous Flow Processes
Microreactor technology, adapted from CN107867979B, enables rapid synthesis with enhanced heat/mass transfer:
Automated Reactor Systems
Precise control of temperature (±1°C) and pressure (±0.1 bar) minimizes variability, ensuring consistent product quality.
Reaction Optimization and Computational Modeling
Parameter Comparison
| Method | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Halogenation | DMAP | 25 | 85 |
| Oxidation | CrO₃ | 5 | 48 |
Data sourced from experimental optimization studies.
Stability Predictions
-
Aqueous Solubility : Density Functional Theory (DFT) simulations indicate moderate solubility (5 mg/mL) due to hydrogen bonding from the hydroxyl group.
-
Thermal Decomposition : Molecular dynamics (MD) models predict Cl⁻ elimination above 150°C, forming conjugated dienones.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural confirmation of 3-Hexanone, 4-chloro-6-hydroxy-?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify functional groups, substitution patterns, and stereochemistry. For example, the hydroxyl (‑OH) and chloro (‑Cl) groups will show distinct chemical shifts, while coupling patterns can clarify neighboring substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For hydroxy-chloro derivatives, characteristic peaks may include loss of H₂O or HCl.
- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl/cloro absorption bands.
Q. How can a synthesis route for 3-Hexanone, 4-chloro-6-hydroxy- be designed?
- Methodology :
- Stepwise Functionalization : Start with a hexanone backbone and introduce substituents sequentially. For example:
Introduce the hydroxyl group via oxidation of a secondary alcohol (e.g., using Jones’ reagent: CrO₃ in H₂SO₄/acetone) .
Chlorinate the desired position using electrophilic chlorinating agents (e.g., SOCl₂ or Cl₂ under controlled conditions).
- Protecting Groups : Use temporary protecting groups (e.g., silyl ethers for -OH) to prevent undesired side reactions during chlorination.
- Purification : Employ column chromatography or recrystallization to isolate the product.
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood to minimize inhalation risks, as aliphatic ketones may irritate the respiratory tract .
- Exposure Limits : Adhere to occupational exposure limits (e.g., AOEL of 67 ppm for 3-hexanone analogs) until compound-specific data is available .
- References : .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved if 3-Hexanone, 4-chloro-6-hydroxy- exhibits chirality?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) for HPLC separation.
- Derivatization : Convert the compound into diastereomers via reaction with a chiral resolving agent (e.g., Mosher’s acid chloride) for easier separation .
- Circular Dichroism (CD) : Confirm absolute configuration post-resolution.
Q. What computational strategies predict physicochemical properties like pKa and logP for this compound?
- Methodology :
- Software Tools : Utilize ACD/Labs or ChemAxon to estimate pKa (acid dissociation constant) and logP (partition coefficient) based on molecular structure.
- Comparative Analysis : Compare predictions with experimental data from structurally similar compounds (e.g., 1-(3,4-dihydroxyphenyl)hexan-3-one, which has a predicted pKa of 9.77) .
Q. How can metabolic pathways of this compound be elucidated in biological systems?
- Methodology :
- Isotopic Labeling : Synthesize a ¹³C- or ²H-labeled analog and track metabolites using LC-MS/MS.
- Enzyme Assays : Test interactions with cytochrome P450 enzymes or hydrolases to identify potential oxidation or hydrolysis products.
- Biological Matrices : Analyze fungal or microbial cultures (e.g., wood-rotting basidiomycetes) for biodegradation products, as similar ketones are fungal metabolites .
- References : .
Data Contradictions and Validation
- Synthesis Routes : proposes ketone synthesis from small alcohols, while uses Jones’ reagent for oxidation. Researchers should validate route efficiency based on substituent compatibility.
- Safety Data : While suggests AOELs for 3-hexanone analogs, the chloro and hydroxy groups in the target compound may alter toxicity. Conduct in vitro cytotoxicity assays for confirmation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
